1-(4,4-Difluorocyclohexyl)propan-1-amine
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Overview
Description
1-(4,4-Difluorocyclohexyl)propan-1-amine is an organic compound characterized by a cyclohexyl ring substituted with two fluorine atoms and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with fluorine atoms at the 4,4-positions.
Introduction of the Propyl Chain: The propyl chain is then attached to the cyclohexyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)propan-1-one: This compound is similar in structure but lacks the amine group.
1-(4,4-Difluorocyclohexyl)propan-2-amine: Another similar compound with a different position of the amine group.
Uniqueness: 1-(4,4-Difluorocyclohexyl)propan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group
Properties
Molecular Formula |
C9H17F2N |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7-8H,2-6,12H2,1H3 |
InChI Key |
KCQYKWSVCFGZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
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